molecular formula C13H15BrClNO3 B7894090 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B7894090
M. Wt: 348.62 g/mol
InChI Key: MUMXSJKIOLDYOF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-chloro phenyl group attached to an acetamide moiety, which is further linked to a tetrahydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

  • Preparation of 5-Bromo-2-chlorophenol: : This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.

  • Formation of the Acetamide Group: : The phenol group is then converted to an acetamide group through acetylation using acetic anhydride.

  • Attachment of Tetrahydro-2H-pyran-4-yl Group: : The final step involves the reaction of the acetamide group with tetrahydro-2H-pyran-4-yl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: : The bromo and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized phenolic compounds.

  • Reduction: : Formation of amines and alcohols.

  • Substitution: : Formation of various substituted phenols and amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bromo-chloro phenyl groups on biological systems. It can also be used as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may make it useful in the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new products and processes.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromo and chloro groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

  • 2-(3-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

  • 2-(5-Bromo-2-fluorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Uniqueness

2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific arrangement of bromo and chloro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c14-9-1-2-11(15)12(7-9)19-8-13(17)16-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXSJKIOLDYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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